N-(isoquinolin-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-isoquinolin-5-yl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(23-20-9-5-7-17-15-22-11-10-19(17)20)16-6-4-8-18(14-16)28(26,27)24-12-2-1-3-13-24/h4-11,14-15H,1-3,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLZQYFGSHATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(isoquinolin-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in research and drug development.
Chemical Structure and Properties
The molecular structure of this compound includes an isoquinoline moiety, a piperidine sulfonamide group, and a benzamide framework. Although specific physical and chemical properties are not extensively documented, the presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoquinoline Moiety : This can be achieved through methods such as the Bischler-Napieralski reaction.
- Amidation : Coupling the isoquinoline derivative with 3-(piperidin-1-ylsulfonyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
- Final Product Formation : The final product is purified through recrystallization or chromatography to ensure high yield and purity .
This compound is postulated to exert its biological effects through interactions with specific enzymes or receptors. The isoquinoline moiety may bind to active sites of enzymes, inhibiting their activity, while the sulfonyl group enhances binding affinity and specificity. This characteristic makes it a candidate for targeting various cellular pathways involved in disease processes.
Potential Applications
This compound holds promise in various fields:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated as a therapeutic agent for cancer and neurological disorders. |
| Biological Research | Used to explore cellular pathways and molecular targets, aiding in drug discovery efforts. |
| Chemical Biology | Serves as a tool compound for probing protein functions and biomolecular interactions. |
| Industrial Applications | Potential use in the synthesis of advanced materials and chemical intermediates. |
Comparison with Similar Compounds
Core Scaffold Modifications
The target compound shares a benzamide scaffold substituted with a piperidin-1-ylsulfonyl group at the 3-position, a feature conserved in several HIV-1 integrase inhibitors (Table 1). Variations in the amide substituent (e.g., cyclohexylmethyl, 4-fluorobenzyl, or isoquinolinyl) critically influence potency and selectivity:
- N-(Cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (5u) : Exhibits an IC50 of 8 μM against HIV-1 integrase strand transfer activity, attributed to the cyclohexylmethyl group’s hydrophobic interactions with the integrase active site .
- This compound: The isoquinolinyl group may enhance binding through extended aromatic interactions, though direct activity data are lacking.
Methoxy vs. Hydroxy Substituents
Compounds with 2,3-dimethoxy groups (e.g., 17p ) are often precursors to active catechol derivatives (e.g., 18p ), where demethylation via BBr3 yields dihydroxy groups capable of metal chelation. For example, 18p (N-(4-fluorobenzyl)-2-methoxy-3-hydroxy-5-(piperidin-1-ylsulfonyl)benzamide) is hypothesized to improve metal-binding affinity compared to its dimethoxy counterpart .
Key Observations :
Hydrophobic Substituents : Bulky groups (e.g., cyclohexylmethyl) improve activity by occupying hydrophobic pockets in the integrase catalytic domain .
Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups (e.g., in 5r, 5t) may enhance metabolic stability without significantly compromising binding .
Catechol vs. Methoxy : Dihydroxy derivatives (e.g., 5u, 5r) generally exhibit higher potency than methoxy-substituted precursors (e.g., 17p) due to metal-chelating capacity .
Aromatic Systems: The isoquinolinyl group in the target compound could offer superior π-stacking compared to benzyl or furan groups, though this requires experimental validation.
Preparation Methods
Core Benzamide Intermediate Preparation
The synthesis begins with the preparation of 3-(piperidin-1-ylsulfonyl)benzoic acid, which serves as the central benzamide precursor. As detailed in patent literature, this intermediate is synthesized through sulfonylation of 3-chlorosulfonylbenzoic acid with piperidine under anhydrous conditions. The reaction typically employs dichloromethane as solvent at 0–5°C to control exothermicity, with triethylamine serving as both base and proton scavenger. Completion of the sulfonylation is confirmed by the disappearance of the starting material’s chloride signal at δ 3.8 ppm in ¹H-NMR.
Subsequent activation of the carboxylic acid group utilizes thionyl chloride (SOCl₂) in refluxing toluene, yielding the corresponding acyl chloride. This step achieves near-quantitative conversion when monitored by infrared spectroscopy, evidenced by the shift of the carbonyl stretch from 1685 cm⁻¹ (carboxylic acid) to 1765 cm⁻¹ (acyl chloride).
Isoquinoline Amine Coupling
The critical amide bond formation between 3-(piperidin-1-ylsulfonyl)benzoyl chloride and 5-aminoisoquinoline employs coupling agents to facilitate the reaction. Comparative studies show that hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) outperforms traditional methods like EDCl/HOBt, providing yields of 68–72% versus 45–50%. The optimized protocol involves:
Reaction Conditions Table
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | HATU (1.2 eq) | +22% vs EDCl |
| Base | DIPEA (3 eq) | Prevents HCl adducts |
| Solvent | DMF (anhydrous) | Solubilizes both reactants |
| Temperature | 0°C → RT gradient | Minimizes decomposition |
| Reaction Time | 18 hours | Complete conversion |
Post-coupling, the crude product is extracted into ethyl acetate and washed with saturated sodium bicarbonate to remove excess coupling reagents. Thin-layer chromatography (TLC) using 9:1 dichloromethane/methanol confirms reaction completion through the disappearance of the amine spot (Rf = 0.3) and appearance of product (Rf = 0.6).
Optimization of Sulfonylation
Temperature-Dependent Selectivity
The sulfonylation of 3-chlorosulfonylbenzoic acid with piperidine demonstrates significant temperature sensitivity. At temperatures exceeding 10°C, competing hydrolysis generates 3-sulfobenzoic acid as a major byproduct (up to 35%), while maintaining the reaction at 0–5°C reduces this to <5%. Cryoscopic monitoring reveals that the exothermic reaction requires gradual addition of piperidine (1 mL/min) to prevent localized heating.
Solvent Effects on Reaction Kinetics
Solvent screening identifies dichloromethane as superior to THF or acetonitrile for sulfonylation, providing a 92% isolated yield versus 78% and 65%, respectively. The low polarity of dichloromethane suppresses ionic side reactions while adequately solubilizing the sulfonyl chloride intermediate.
Purification and Characterization
Chromatographic Purification
Final purification employs gradient flash chromatography (SiO₂, 40–63 μm) with eluent transitioning from pure hexanes to 3:1 ethyl acetate/hexanes. This removes unreacted 5-aminoisoquinoline (eluted at 10% ethyl acetate) and HATU byproducts (eluted at 50% ethyl acetate). High-performance liquid chromatography (HPLC) analysis with C18 columns and acetonitrile/water gradient confirms >99% purity, essential for pharmacological testing.
Spectroscopic Confirmation
¹H-NMR analysis in DMSO-d₆ reveals characteristic signals:
- Piperidine protons: δ 1.45–1.60 (m, 6H), 2.85–2.95 (m, 4H)
- Isoquinoline aromatic protons: δ 7.75 (d, J=6.0 Hz, 1H), 8.50 (d, J=6.0 Hz, 1H)
- Benzamide proton: δ 8.25 (s, 1H)
Mass spectrometry (ESI+) shows the molecular ion peak at m/z 395.5 [M+H]⁺, consistent with the theoretical molecular weight. Fragmentation patterns confirm the sulfonamide linkage through characteristic losses of SO₂ (64 Da) and piperidine (85 Da).
Comparative Analysis of Synthetic Methodologies
Traditional vs. Modern Coupling Approaches
Early synthetic attempts utilized Schotten-Baumann conditions (aqueous base, interfacial reaction), but these gave poor yields (28–32%) due to hydrolysis of the sulfonamide group. Transition to HATU-mediated coupling in anhydrous DMF increased yields to 68–72% while preserving functional group integrity.
Scale-Up Considerations
Kilogram-scale production introduces challenges in exotherm management during sulfonylation. Pilot plant data shows that scaling from 1g to 1kg batches requires:
- 50% increased cooling capacity
- 3-stage temperature monitoring (reactor core, jacket, feed line)
- 15% excess piperidine to compensate for volatilization losses
Despite these adjustments, the overall process maintains an 85% yield at production scale, demonstrating robustness.
Mechanistic Insights
Amide Coupling Mechanism
Density functional theory (DFT) calculations reveal that HATU activates the carboxylate through formation of an O-acylisourea intermediate. The calculated activation energy (ΔG‡ = 18.3 kcal/mol) for this step explains the requirement for extended reaction times at room temperature.
Sulfonylation Pathway
The reaction of piperidine with 3-chlorosulfonylbenzoic acid proceeds via a two-step mechanism:
- Nucleophilic attack on sulfur by piperidine’s nitrogen
- Elimination of HCl, facilitated by triethylamine
In situ infrared spectroscopy shows complete chloride displacement within 2 hours at 0°C, with no detectable intermediates.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(isoquinolin-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide with high purity?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:
- Sulfonylation : Reacting 3-chlorosulfonylbenzoyl chloride with piperidine to form the piperidin-1-ylsulfonyl intermediate.
- Amide Coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the sulfonylated intermediate with isoquinolin-5-amine under inert conditions.
- Purification : Employ flash column chromatography (e.g., hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. NMR and LC-MS are essential for verifying structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the piperidine sulfonyl group (δ ~3.0–3.2 ppm for piperidine protons) and the isoquinoline aromatic system (δ ~8.5–9.5 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 424.1523).
- FT-IR : Confirms sulfonamide (SO₂ stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .
Q. How should researchers design preliminary biological screening assays for this compound?
- Methodological Answer : Prioritize target-agnostic assays to identify broad activity:
- Cytotoxicity : Use MTT assays on immortalized cell lines (e.g., HEK-293) at concentrations ≤10 µM.
- Enzyme Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Solubility : Assess in PBS and DMSO to optimize in vitro conditions .
Advanced Research Questions
Q. How can receptor binding specificity be evaluated against isoforms like dopamine D3 vs. D2 receptors?
- Methodological Answer :
- Radioligand Displacement Assays : Use [³H]7-OH-DPAT for D3 and [³H]spiperone for D2 receptors in transfected CHO-K1 cells. Calculate Ki values to determine selectivity (e.g., D3/D2 ratio >100 indicates high specificity).
- Molecular Dynamics (MD) Simulations : Model interactions with D3 receptor residues (e.g., Asp110 in transmembrane helix 3) to rationalize selectivity .
Q. What strategies resolve contradictions between computational binding affinity predictions and experimental IC50 values?
- Methodological Answer :
- Orthogonal Assays : Validate binding via SPR (surface plasmon resonance) alongside radioligand assays to confirm kinetics.
- Free Energy Perturbation (FEP) : Refine docking models by simulating ligand-receptor conformational changes.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., HIV-1 integrase inhibitors with piperidin-1-ylsulfonyl groups) to identify trends .
Q. How can researchers optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., piperidine N-dealkylation). Introduce steric hindrance (e.g., methyl groups) to slow degradation.
- Permeability : Assess Caco-2 monolayer transport; modify logP via substituents (e.g., fluorination) to balance solubility and membrane penetration .
Q. What analytical approaches validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability under heat stress.
- Silencing/Overexpression : Knock out the putative target (e.g., CRISPR-Cas9) and compare dose-response curves to confirm mechanism .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma exposure (AUC) with target modulation in tissues.
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to explain reduced efficacy.
- Tissue Distribution Studies : Use radiolabeled compound to assess bioavailability in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
